Cas no 1506588-52-8 (O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine)

O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine is a specialized organic compound featuring a hydroxylamine group linked to a 2,3-dihydro-1H-indene scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The indene moiety provides aromatic stability while the hydroxylamine functionality enables participation in nitroxide formation, oxidation reactions, and chelation. Its balanced lipophilicity and steric profile enhance its utility in designing bioactive molecules. The compound is typically handled under controlled conditions due to the hydroxylamine group's sensitivity. It is commonly used in research settings for developing novel therapeutic agents or catalysts, where its structural features contribute to tailored molecular interactions.
O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine structure
1506588-52-8 structure
商品名:O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine
CAS番号:1506588-52-8
MF:C11H15NO
メガワット:177.242902994156
CID:6020566
PubChem ID:83482053

O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine
    • EN300-1747682
    • 1506588-52-8
    • O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
    • インチ: 1S/C11H15NO/c12-13-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6-7,12H2
    • InChIKey: PMMWXEVYSOCYSI-UHFFFAOYSA-N
    • ほほえんだ: O(CCC1C=CC2=C(C=1)CCC2)N

計算された属性

  • せいみつぶんしりょう: 177.115364102g/mol
  • どういたいしつりょう: 177.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1747682-2.5g
O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
1506588-52-8
2.5g
$2295.0 2023-09-20
Enamine
EN300-1747682-0.1g
O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
1506588-52-8
0.1g
$1031.0 2023-09-20
Enamine
EN300-1747682-0.05g
O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
1506588-52-8
0.05g
$983.0 2023-09-20
Enamine
EN300-1747682-0.5g
O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
1506588-52-8
0.5g
$1124.0 2023-09-20
Enamine
EN300-1747682-1g
O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
1506588-52-8
1g
$1172.0 2023-09-20
Enamine
EN300-1747682-1.0g
O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
1506588-52-8
1g
$1172.0 2023-06-03
Enamine
EN300-1747682-0.25g
O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
1506588-52-8
0.25g
$1078.0 2023-09-20
Enamine
EN300-1747682-5.0g
O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
1506588-52-8
5g
$3396.0 2023-06-03
Enamine
EN300-1747682-10.0g
O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
1506588-52-8
10g
$5037.0 2023-06-03
Enamine
EN300-1747682-5g
O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine
1506588-52-8
5g
$3396.0 2023-09-20

O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine 関連文献

O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamineに関する追加情報

O-2-(2,3-Dihydro-1H-inden-5-yl)ethylhydroxylamine: A Comprehensive Overview

O-2-(2,3-Dihydro-1H-inden-5-yl)ethylhydroxylamine (CAS No. 1506588-52-8) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its indene ring system, which imparts distinctive electronic and steric properties, making it a valuable building block in various chemical reactions. Recent advancements in synthetic methodologies have further expanded its applications, particularly in the development of bioactive molecules and advanced materials.

The indene framework within O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine is a key feature that contributes to its reactivity and selectivity in chemical transformations. Researchers have explored its use as a precursor for the synthesis of complex heterocyclic compounds, which are essential components in modern drug discovery programs. For instance, studies published in 2023 have demonstrated its utility in the construction of bioisosteres, which are structural analogs of pharmacophores that can enhance drug efficacy while reducing side effects.

One of the most notable applications of O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine is its role as a chiral auxiliary in asymmetric synthesis. This compound has been employed to facilitate the enantioselective construction of complex molecules, including natural products and pharmaceutical agents. Its ability to induce high levels of enantioselectivity has been validated through numerous experiments, making it a valuable tool for chemists aiming to develop optically active compounds with high precision.

In addition to its role in organic synthesis, O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine has also been investigated for its potential in materials science. Recent studies have highlighted its ability to form stable coordination complexes with transition metals, which could be harnessed for the development of novel catalysts or functional materials. For example, researchers have reported its use as a ligand in palladium-catalyzed cross-coupling reactions, where it significantly enhances catalytic efficiency and product yield.

The synthesis of O-2-(2,3-dihydro-1H-inden-5-y ethylhydroxylamine has been optimized through various strategies to improve scalability and sustainability. Modern approaches often employ green chemistry principles, such as the use of biodegradable solvents or enzyme-mediated reactions, to minimize environmental impact. These advancements not only enhance the practicality of the compound but also align with global efforts to promote sustainable chemical practices.

From a biological standpoint, O - ( CAS No . 1506588 - 52 - 8 ) has shown promise as a lead compound for drug discovery programs targeting various diseases. Its structural flexibility allows for easy modification to optimize pharmacokinetic properties such as solubility and bioavailability. Recent in vitro studies have demonstrated its potential as an inhibitor of key enzymes involved in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

Moreover , O - ( CAS No . 1506588 - 52 - 8 ) has been utilized in the development of advanced materials , including stimuli-responsive polymers and nanomaterials . Its unique electronic properties make it an ideal candidate for applications in sensors , electronics , and energy storage devices . Researchers have reported significant progress in incorporating this compound into polymer matrices , resulting in materials with enhanced mechanical strength and thermal stability .

In conclusion , O - ( CAS No . 1506588 - 52 - 8 ) stands out as a multifaceted compound with immense potential across diverse scientific disciplines . Its structural versatility , combined with recent breakthroughs in synthetic methodologies and biological applications , positions it as a key player in advancing modern chemistry research . As ongoing studies continue to uncover new avenues for its utilization , this compound is poised to make even greater contributions to both academic and industrial settings .

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